2-Isopropyl-1H-imidazole sulphate

Catalog No.
S13146659
CAS No.
93840-68-7
M.F
C6H12N2O4S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-1H-imidazole sulphate

CAS Number

93840-68-7

Product Name

2-Isopropyl-1H-imidazole sulphate

IUPAC Name

2-propan-2-yl-1H-imidazole;sulfuric acid

Molecular Formula

C6H12N2O4S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C6H10N2.H2O4S/c1-5(2)6-7-3-4-8-6;1-5(2,3)4/h3-5H,1-2H3,(H,7,8);(H2,1,2,3,4)

InChI Key

XFLFLNPCZYCVHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1.OS(=O)(=O)O

2-Isopropyl-1H-imidazole sulphate is a chemical compound characterized by its unique imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the isopropyl group enhances its lipophilicity, while the sulphate moiety contributes to its solubility in polar solvents. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

The chemical reactivity of 2-Isopropyl-1H-imidazole sulphate can be attributed to the imidazole ring, which can participate in various reactions:

  • Nucleophilic Substitution Reactions: The sulphate group can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: The imidazole ring can undergo redox reactions, allowing for the modification of its oxidation state.
  • Coupling Reactions: It can engage in coupling reactions with other organic compounds, facilitating the synthesis of more complex molecules.

These reactions are essential for developing new derivatives that may exhibit enhanced biological activities or different properties.

2-Isopropyl-1H-imidazole sulphate has been studied for its biological activities, particularly its antimicrobial properties. Compounds containing imidazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The imidazole scaffold is known for its ability to interact with biological targets through hydrogen bonding and coordination interactions, making it a valuable structure in drug design .

Several synthetic routes have been developed for the preparation of 2-Isopropyl-1H-imidazole sulphate:

  • Conventional Methods: Traditional methods involve the reaction of isopropylamine with imidazole-1-sulfonic acid under controlled conditions to yield 2-Isopropyl-1H-imidazole sulphate.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for more efficient synthesis in shorter time frames .
  • One-Pot Reactions: Recent advancements include one-pot synthesis strategies that simplify the process and improve yields by combining multiple steps into a single reaction vessel .

The applications of 2-Isopropyl-1H-imidazole sulphate span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics.
  • Biochemical Research: It serves as a tool for studying enzyme interactions and biochemical pathways due to its ability to bind specific targets.
  • Material Science: The compound may also find applications in developing novel materials with specific properties, such as conductivity or catalytic activity.

Interaction studies involving 2-Isopropyl-1H-imidazole sulphate focus on its binding affinity and mechanism of action with various biological targets. Research suggests that the imidazole ring plays a crucial role in mediating interactions with enzymes and receptors, influencing their activity through competitive inhibition or modulation . These studies are essential for understanding how this compound can be utilized therapeutically.

Several compounds share structural similarities with 2-Isopropyl-1H-imidazole sulphate. Here is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
1-MethylimidazoleContains methyl group at position 1Known for its role in biological systems as a ligand
2-MethylimidazoleMethyl group at position 2Exhibits antifungal properties
4-MethylimidazoleMethyl group at position 4Involved in drug metabolism
1H-Imidazol-1-ethanolEthanol substitution at position 1Used in pharmaceuticals as an intermediate
1H-Imidazo[4,5-b]pyridinePyridine fused with imidazoleExhibits unique pharmacological activities

The uniqueness of 2-Isopropyl-1H-imidazole sulphate lies in its specific combination of the isopropyl group and the sulphate moiety, which influence both its solubility and biological activity compared to other imidazole derivatives.

2-Isopropyl-1H-imidazole sulphate is a sulfur-containing derivative of the imidazole heterocycle. Its IUPAC name, 2-(propan-2-yl)-1H-imidazole sulfate, reflects the substitution pattern: an isopropyl group at the second position of the imidazole ring and a sulfate group bonded via acid-base interaction. The molecular formula C₆H₁₂N₂O₄S corresponds to a molecular weight of 208.24 g/mol .

PropertyValue
CAS Registry Number93840-68-7
Molecular FormulaC₆H₁₂N₂O₄S
Molecular Weight208.24 g/mol
IUPAC Name2-(propan-2-yl)-1H-imidazole sulfate
Synonyms2-(1-Methylethyl)-1H-imidazole/sulfuric acid

The sulfate group introduces polarity, enhancing solubility in aqueous media compared to non-sulfated imidazoles such as 2-methyl-1H-imidazole (PubChem CID 3022574) . Structural analogs like 2-isopropyl-1H-imidazole-1-propiononitrile (CID 21149508) further illustrate the versatility of imidazole functionalization .

Historical Context of Imidazole Derivatives in Heterocyclic Chemistry

Imidazole, first synthesized in 1858 via the Debus reaction (glyoxal, formaldehyde, and ammonia), laid the foundation for heterocyclic chemistry . Its derivatives gained prominence in the 20th century with discoveries like cimetidine, an H₂-receptor antagonist. Sulfated imidazoles emerged later, driven by efforts to improve pharmacokinetic properties. The sulfate group in 2-isopropyl-1H-imidazole sulphate likely originated from sulfation strategies used to enhance metabolic stability or receptor binding in drug design .

Early imidazole derivatives focused on alkyl and aryl substitutions, but the introduction of ionic groups like sulfates expanded applications in catalysis and bioactivity modulation. For example, imidazole sulfates are intermediates in synthesizing ionic liquids or coordinating metal ions in enzymatic mimics .

Significance of Sulfate Functionalization in Bioactive Compounds

Sulfation profoundly alters physicochemical and biological behaviors. In 2-isopropyl-1H-imidazole sulphate, the sulfate group:

  • Increases water solubility: The anionic sulfate improves solubility, facilitating interactions in aqueous biological systems .
  • Modulates electronic effects: Electron withdrawal by the sulfate may influence the imidazole ring’s aromaticity and tautomeric equilibrium, affecting binding to biological targets.
  • Enhances stability: Sulfate salts often exhibit higher thermal and oxidative stability compared to free bases, as seen in related compounds like 2-methyl-1H-imidazole sulphate (CAS 93840-67-6) .

Sulfated imidazoles are explored in medicinal chemistry for their potential to mimic sulfated biomolecules (e.g., heparin) or act as enzyme inhibitors. The sulfate’s role in hydrogen bonding and electrostatic interactions makes it critical for targeting charged binding pockets .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

208.05177804 g/mol

Monoisotopic Mass

208.05177804 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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